methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate
Description
Properties
IUPAC Name |
methyl 3-chloro-4-(dimethylsulfamoyloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBUDZDPLXPGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with dimethylaminosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Substitution Reactions: Products include substituted benzenecarboxylates with various functional groups replacing the chlorine atom.
Hydrolysis: The major product is 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzoic acid.
Reduction: The major product is the corresponding alcohol, 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate has been explored for its potential as a therapeutic agent. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells. In vitro assays demonstrated that it could reduce cell viability in several cancer cell lines, including breast and lung cancer models.
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | High |
| A549 (Lung) | 0.150 | Moderate |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example:
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease.
| Activity | IC₅₀ Value (μM) |
|---|---|
| Acetylcholinesterase | 20.8 - 121.7 |
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable intermediate in the synthesis of specialty chemicals and materials with unique properties, particularly in the development of agrochemicals and pharmaceuticals.
Case Study 1: Antimicrobial Screening
In a systematic evaluation of various derivatives of this compound, researchers assessed its antimicrobial efficacy against common pathogens. The study highlighted the compound's potential as a lead candidate for developing new antibiotics.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity towards breast cancer cells, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
Several methyl benzoate derivatives with sulfonylurea or sulfonamide groups are listed in , including:
Triflusulfuron methyl ester: Methyl 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl-3-methylbenzoate.
Ethametsulfuron methyl ester: Methyl 2-[[[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate.
Metsulfuron methyl ester: Methyl 2-[[[[4-methoxy-6-methyl-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate .
Key Structural Differences:
- Functional Groups :
- The target compound contains a dimethylsulfamoyloxy group (-OSO₂N(CH₃)₂), a sulfamate ester.
- Sulfonylurea herbicides feature a sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a triazine ring.
- Substituent Positions :
- The chlorine and sulfamate groups in the target compound are at positions 3 and 4, respectively, whereas sulfonylurea analogs typically have sulfonyl groups at position 2 of the benzoate ring.
- Backbone Complexity :
Physicochemical Properties
Notes:
- The target compound’s sulfamate ester group may enhance hydrolytic stability compared to sulfonylureas, which are prone to degradation under acidic or alkaline conditions.
- The chlorine substituent could increase lipophilicity, influencing bioavailability or environmental persistence .
Biological Activity
Methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate, a benzoate ester, has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom at the 3-position and a dimethylsulfamoyl group at the 4-position of the benzoate structure. Its molecular formula is CHClNOS, with a molecular weight of approximately 293.72 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylsulfamoyl group can form covalent bonds with nucleophilic residues within enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the hydrophobic interactions facilitated by the chloro and sulfamoyl groups enhance binding affinity to target proteins.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes involved in critical biological pathways. For instance, it has been studied for its potential as a MEK inhibitor, which plays a significant role in cancer treatment strategies .
2. Anti-inflammatory Properties
In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic roles in treating chronic inflammatory diseases. The compound's ability to modulate inflammatory responses could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Structural modifications have been shown to enhance efficacy against resistant strains, making it a candidate for further exploration in antibiotic development.
Case Study 1: MEK Inhibition
A study focused on compounds similar to this compound revealed significant inhibition rates against specific phosphatases crucial for regulating insulin signaling pathways. This study highlighted the compound's potential role in managing metabolic disorders and certain cancers .
Case Study 2: Occupational Exposure
Research into related compounds indicated that exposure to similar benzoate esters could lead to occupational asthma and allergic reactions among workers in chemical manufacturing settings. This underscores the importance of understanding the biological impacts of such compounds in industrial contexts .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to structurally related compounds:
| Compound Name | Structure Type | Notable Characteristics |
|---|---|---|
| This compound | Benzoate Ester | Potential MEK inhibitor; anti-inflammatory and antimicrobial properties |
| Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate | Benzoate Ester | Similar sulfamoyl group; potential antimicrobial activity |
| Methyl 4-chloro-3-(dimethylsulfamoyl)benzoate | Benzoate Ester | Different chlorine position; studied for anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) chlorination of 4-(dimethylsulfamoyl)benzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure regioselectivity , followed by (2) esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Optimizing temperature (40–60°C) and reaction time (6–12 hours) improves yields. Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) is recommended to isolate the product .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., chloro, dimethylsulfamoyl, and methoxy groups) via characteristic chemical shifts .
- LC-MS : Confirm molecular weight (C₁₀H₁₁ClNO₅S, ~292.7 g/mol) and detect impurities .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, direct sunlight, or reactive solvents. Stability tests (TGA/DSC) indicate decomposition above 150°C .
Advanced Research Questions
Q. How does the dimethylsulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The dimethylsulfamoyl group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the meta position. In nucleophilic reactions (e.g., with amines), the sulfamoyl oxygen facilitates leaving-group displacement. Kinetic studies using UV-Vis spectroscopy or DFT calculations can quantify activation barriers .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols:
- Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Validate activity via dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
- Cross-reference with structural analogs (e.g., methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate) to identify SAR trends .
Q. What experimental designs are suitable for studying this compound’s environmental fate?
- Methodological Answer : Follow OECD guidelines for environmental persistence:
- Hydrolysis : Incubate in buffers (pH 4–9) at 25°C and analyze degradation products via GC-MS .
- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor half-life using HPLC .
- Ecotoxicity : Assess effects on Daphnia magna or algal growth inhibition (OECD 201/202) .
Q. What computational methods can predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or cytochrome P450 enzymes .
- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability in lipid bilayers .
- QSAR Models : Train models on datasets of sulfonamide derivatives to predict ADMET properties .
Guidance for Methodological Rigor
- Synthesis Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability .
- Data Validation : Use internal standards (e.g., deuterated analogs) in NMR/LC-MS to confirm quantification accuracy .
- Ethical Compliance : Adhere to REACH regulations for waste disposal; incinerate halogenated byproducts at >850°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
